Difluorophosphoric acid

Physical Chemistry Thermodynamics Inorganic Acid Characterization

Difluorophosphoric acid (HPO₂F₂, CAS 13779-41-4) is an inorganic fluorophosphoric acid that exists as a mobile, colorless, strongly fuming liquid with a density of 1.583 g/cm³, a melting point of -75 °C, and a boiling point of 116 °C. It is a dibasic acid with established thermochemical ionization parameters, and its reactivity profile is distinct among phosphorus-based acids due to its specific fluorine substitution pattern, which governs its hydrolytic instability and its unique behavior as a base in certain solvent systems.

Molecular Formula F2HO2P
Molecular Weight 101.977 g/mol
CAS No. 13779-41-4
Cat. No. B082892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorophosphoric acid
CAS13779-41-4
Synonymsdifluorophosphoric acid
difluorophosphoric acid, ammonium salt
difluorophosphoric acid, potassium salt
difluorophosphoric acid, sodium salt
sodium DFP
sodium difluorophosphate
Molecular FormulaF2HO2P
Molecular Weight101.977 g/mol
Structural Identifiers
SMILESOP(=O)(F)F
InChIInChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4)
InChIKeyDGTVXEHQMSJRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluorophosphoric Acid (CAS 13779-41-4): Technical Baseline for Procurement and Research Selection


Difluorophosphoric acid (HPO₂F₂, CAS 13779-41-4) is an inorganic fluorophosphoric acid that exists as a mobile, colorless, strongly fuming liquid with a density of 1.583 g/cm³, a melting point of -75 °C, and a boiling point of 116 °C [1]. It is a dibasic acid with established thermochemical ionization parameters, and its reactivity profile is distinct among phosphorus-based acids due to its specific fluorine substitution pattern, which governs its hydrolytic instability and its unique behavior as a base in certain solvent systems [2][3][4].

Why Generic Substitution of Difluorophosphoric Acid Fails: A Quantitative Procurement Rationale


Generic substitution among fluorophosphoric acids is technically invalid due to quantifiable and functionally significant differences in their thermodynamic and chemical behavior. Specifically, difluorophosphoric acid (HPO₂F₂) exhibits a standard Gibbs free energy of ionization (ΔG°) of 1.7 kJ/mol, which is distinct from the 3.1 kJ/mol value for monofluorophosphoric acid (H₂PO₃F) [1]. This difference in thermodynamic driving force directly impacts their reactivity in aqueous and non-aqueous systems. Furthermore, in a sulfuric acid solvent system, difluorophosphoric acid uniquely behaves as a base, a property not shared by all phosphorus-based acids, which prevents its simple interchange in certain catalytic or electrolyte formulations [2]. These quantitative and qualitative distinctions underscore the necessity for compound-specific selection rather than class-level substitution.

Quantitative Differentiation Evidence for Difluorophosphoric Acid: A Comparative Procurement Guide


Thermodynamic Ionization Parameters: Difluorophosphoric Acid vs. Monofluorophosphoric Acid at 25°C

Difluorophosphoric acid (HPO₂F₂) and monofluorophosphoric acid (H₂PO₃F) exhibit distinct thermodynamic ionization profiles. The Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ionization at 25°C provide a quantifiable basis for differentiating their acid strengths and behavior in aqueous solutions. These values were determined using phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy [1].

Physical Chemistry Thermodynamics Inorganic Acid Characterization

Behavior in Sulfuric Acid Solvent System: Difluorophosphoric Acid as a Base vs. Other Phosphorus Acids

In a sulfuric acid solvent system, difluorophosphoric acid (HPO₂F₂) demonstrates a unique behavior by acting as a base, in contrast to other related phosphorus acids which act as acids. Conductivity measurements show that while compounds like HSO₃F and HSO₃Cl behave as acids in this medium, HPO₂F₂ does not contribute to proton conductivity in the same manner and is classified as a base of the sulfuric acid system [1].

Solvent Chemistry Electrolyte Systems Acid-Base Chemistry

Electrochemical Role in Lithium-Ion Batteries: Difluorophosphoric Acid as a Primary Decomposition Product of LiPF₆

In lithium-ion battery electrolytes, difluorophosphoric acid (HPO₂F₂) is not just an additive but is generated in situ as the main decomposition product from the hydrolysis of lithium hexafluorophosphate (LiPF₆). NMR spectroscopy identifies HPO₂F₂ as the primary species formed during thermal aging of 1 M LiPF₆ in EC:DEC (1:2 v/v) electrolytes, with its concentration correlating directly with the extent of degradation [1]. Further studies quantify its generation from the oxidative decomposition of LiPF₆ on high-voltage cathodes, linking its presence to SEI degradation and capacity fade .

Lithium-Ion Batteries Electrolyte Degradation SEI Formation

Synthetic Utility as a Precursor for Electrolyte Additive Lithium Difluorophosphate (LiPO₂F₂)

Difluorophosphoric acid (HPO₂F₂) serves as a direct and quantifiable precursor in the synthesis of lithium difluorophosphate (LiPO₂F₂), a highly effective electrolyte additive for lithium-ion batteries. The reaction between HPO₂F₂ and lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) in a non-aqueous solvent proceeds according to the stoichiometric equations: 2HPO₂F₂ + Li₂CO₃ → 2LiPO₂F₂ + H₂O + CO₂ and HPO₂F₂ + LiOH → LiPO₂F₂ + H₂O, enabling controlled production of the additive [1].

Synthetic Chemistry Battery Materials Electrolyte Additives

Evidence-Based Application Scenarios for Procuring Difluorophosphoric Acid (CAS 13779-41-4)


Synthesis of High-Performance Lithium-Ion Battery Electrolyte Additives

Procurement of high-purity difluorophosphoric acid is essential for research groups and manufacturers synthesizing lithium difluorophosphate (LiPO₂F₂), a critical electrolyte additive known to improve the cycle life and high-temperature performance of lithium-ion batteries. The controlled stoichiometric reaction of HPO₂F₂ with lithium salts provides a robust synthetic pathway to high-quality LiPO₂F₂, as detailed in patent literature [1].

Fundamental Research on Lithium-Ion Battery Degradation Mechanisms

Research laboratories investigating the failure modes of LiPF₆-based electrolytes in lithium-ion batteries require authentic standards of difluorophosphoric acid. As the primary decomposition product identified in thermally and oxidatively aged electrolytes [2], it is an indispensable analytical reference for quantifying electrolyte degradation, studying SEI formation, and validating new electrolyte formulations designed to mitigate acid-induced damage.

Specialized Solvent and Catalyst System Development

Chemical process development teams exploring non-aqueous or highly acidic solvent systems may require difluorophosphoric acid due to its unique classification as a base in sulfuric acid media, a property not exhibited by other phosphorus-based acids [3]. This distinct behavior makes it a compound of interest for designing novel catalysts or electrolytes where a specific acid-base balance in a superacidic environment is critical.

Thermodynamic and Physical Property Reference Studies

Procurement of pure difluorophosphoric acid is necessary for academic and industrial labs conducting fundamental thermodynamic studies on phosphorus-based acids. The well-defined ionization parameters (ΔG° = 1.7 kJ/mol, ΔH° = -7.8 kJ/mol, ΔS° = -32 J/K·mol at 25°C) [4] make it a valuable compound for calibrating computational models, developing structure-property relationship (SPR) datasets, or as a reference material in analytical method development.

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